4-Amino-1-naphthol hydrochloride
Overview
Description
4-Amino-1-naphthol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthol, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 1-position on the naphthalene ring, with a hydrochloride salt form. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reactions it’s involved in.
Pharmacokinetics
As a technical grade compound, it’s primarily used in laboratory settings for synthesis purposes .
Result of Action
The molecular and cellular effects of 4-Amino-1-naphthol hydrochloride’s action would depend on the specific reactions it’s involved in. It has been used in the synthesis of various compounds , suggesting that its effects can be diverse and context-dependent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in methanol , indicating that its solubility and therefore its action could be influenced by the solvent environment. Additionally, it’s sensitive to air , suggesting that exposure to air could affect its stability.
Biochemical Analysis
Biochemical Properties
The role of 4-Amino-1-naphthol hydrochloride in biochemical reactions is primarily as a reactant in the synthesis of other compounds. For instance, it has been used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific reaction and the other reactants present.
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine, for example, it acts as a reactant, contributing its amino and hydroxyl groups to the formation of the triazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-1-naphthol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with aniline in the presence of sodium hydroxide to form 4-phenylazo-1-naphthol. This intermediate is then reduced and treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-naphthol hydrochloride is utilized in several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness
4-Amino-1-naphthol hydrochloride is unique due to its specific functional groups and their positions on the naphthalene ring. This structural arrangement imparts distinct chemical reactivity and binding properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in affinity chromatography .
Properties
IUPAC Name |
4-aminonaphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQTRARWCKEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884207 | |
Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Alfa Aesar MSDS] | |
Record name | 4-Amino-1-naphthol hydrochloride | |
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CAS No. |
5959-56-8 | |
Record name | 4-Amino-1-naphthol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-naphthol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-naphthol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.207 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Amino-1-naphthol hydrochloride as an antimicrobial agent?
A: While the exact mechanism is not fully elucidated in the provided research, this compound's antimicrobial activity is suggested to stem from its ability to inhibit enzyme activity. This is analogous to the proposed action of 2-methyl-1,4-naphthoquinone, where its high oxidation potential is believed to contribute to its enzyme inhibitory effects. [] Further research is needed to confirm the precise mechanism of this compound.
Q2: Against which microorganisms does this compound exhibit activity?
A: Research indicates that this compound demonstrates broad-spectrum antimicrobial activity. It inhibits the growth of various fungi, including Penicillium notatum and Trichophyton mentagrophytes, representing both non-pathogenic and pathogenic species. [] Additionally, it shows efficacy against a range of bacteria, including pathogenic strains, and acts as a preservative by inhibiting spoilage-causing bacteria and fungi in food and beverages. []
Q3: How does the antimicrobial activity of this compound compare to established antibiotics like penicillin?
A: Interestingly, this compound exhibits a synergistic effect with penicillin. When used in combination, they demonstrate enhanced effectiveness against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli compared to either compound alone. [] This synergistic effect suggests a potential for combination therapies to combat bacterial infections.
Q4: What are the potential applications of this compound beyond its antimicrobial activity?
A: While its antimicrobial properties are prominent, this compound's structural similarity to vitamin K suggests potential applications in other areas. For instance, its ability to inhibit acid formation in saliva, similar to 2-methyl-1,4-naphthoquinone, hints at its potential use in preventing dental caries. [] Further research is warranted to explore these possibilities.
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